(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, bond lengths and angles, and other stereochemical features. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about its chemical properties.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and more. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Hemostatic Activity
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid derivatives have been synthesized and their effects on the blood coagulation system studied. Certain compounds in this series show high hemostatic activity and low acute toxicity, indicating their potential use in controlling bleeding (Pulina et al., 2017).
Antineoplastic and Differentiation Effects
Butyric acid derivatives, including those with a structure similar to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, have shown promising antineoplastic properties. They exhibit differentiation activity on a variety of tumor cells, offering a potential pathway for cancer treatment (Gillet et al., 1997).
Antibacterial Activity
Research has been conducted on derivatives of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, closely related to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, for their potential antibacterial properties. Novel heterocyclic compounds derived from these acids have shown promising antibacterial activities (El-Hashash et al., 2015).
Metabolic Pathways in Antidepressants
Studies have examined the oxidative metabolism of compounds structurally similar to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid in the context of antidepressants. This research helps in understanding the metabolic pathways and the role of different enzymes in drug metabolism, which can be crucial for developing effective antidepressant therapies (Hvenegaard et al., 2012).
Heterocyclic Compound Synthesis
The acid and its derivatives serve as key starting materials for the synthesis of various heterocyclic compounds. These compounds have applications in multiple fields, including pharmaceuticals and materials science (Kolotova et al., 1998).
Analgesic and Antibacterial Properties
Some derivatives of this acid have demonstrated both analgesic and antibacterial properties, marking them as potential candidates for new drugs with dual therapeutic effects (Oleshchuk et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. Material Safety Data Sheets (MSDS) are often used for this purpose.
Future Directions
This involves predicting or proposing future research directions. This could be based on the current state of research, the compound’s potential uses, and unanswered questions about its properties or behavior.
properties
IUPAC Name |
(E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-11(3-4-12(16)17)14-7-5-13(6-8-14)9-10-1-2-10/h3-4,10H,1-2,5-9H2,(H,16,17)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUKUMCPAFHBBT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CCN(CC2)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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